molecular formula C11H9NO3 B12977151 Methyl 6-hydroxyisoquinoline-1-carboxylate

Methyl 6-hydroxyisoquinoline-1-carboxylate

Cat. No.: B12977151
M. Wt: 203.19 g/mol
InChI Key: KRTLQDKNZAZZSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-hydroxyisoquinoline-1-carboxylate is a chemical compound belonging to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 6-hydroxyisoquinoline-1-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of aryl ketones and hydroxylamine, followed by rhodium (III)-catalyzed C-H bond activation and cyclization with an internal alkyne . This method is efficient and can be performed under mild conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and solvent-free reactions are often employed to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions: Methyl 6-hydroxyisoquinoline-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can lead to the formation of different derivatives with altered properties.

    Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions often involve the use of halogenating agents or nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce various hydroisoquinoline compounds .

Scientific Research Applications

Methyl 6-hydroxyisoquinoline-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of methyl 6-hydroxyisoquinoline-1-carboxylate involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H9NO3

Molecular Weight

203.19 g/mol

IUPAC Name

methyl 6-hydroxyisoquinoline-1-carboxylate

InChI

InChI=1S/C11H9NO3/c1-15-11(14)10-9-3-2-8(13)6-7(9)4-5-12-10/h2-6,13H,1H3

InChI Key

KRTLQDKNZAZZSH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC=CC2=C1C=CC(=C2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.